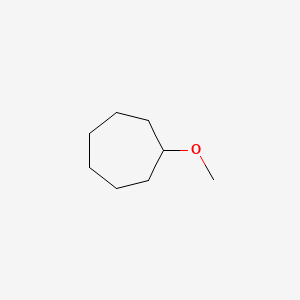
Methoxycycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxycycloheptane is an organic compound with the molecular formula C8H16O It is a cyclic ether, where a methoxy group (-OCH3) is attached to a seven-membered cycloheptane ring
Preparation Methods
Methoxycycloheptane can be synthesized through several methods:
Methylation of Cycloheptanol: This method involves the reaction of cycloheptanol with a methylating agent such as methyl iodide in the presence of a base like sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.
Addition of Methanol to Cycloheptene: Another method involves the addition of methanol to cycloheptene in the presence of an acid catalyst.
Chemical Reactions Analysis
Methoxycycloheptane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form cycloheptanone.
Reduction: Reduction reactions can convert this compound to cycloheptanol using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
Methoxycycloheptane has several applications in scientific research:
Organic Synthesis: It is used as a solvent and reagent in various organic synthesis reactions, including nucleophilic substitutions and reductions.
Polymerization: It serves as a solvent in polymerization reactions, aiding in the formation of polymers with specific properties.
Crystallization: This compound is used in crystallization processes to purify compounds by forming crystals under controlled conditions.
Surface Coating: It is employed in surface coating applications due to its ability to form thin, uniform layers on surfaces.
Mechanism of Action
The mechanism of action of methoxycycloheptane involves its interaction with various molecular targets and pathways:
Solvent Properties: As a solvent, it facilitates the dissolution of reactants, allowing for efficient chemical reactions.
Comparison with Similar Compounds
Methoxycycloheptane can be compared with other cyclic ethers such as:
Methoxycyclopentane: This compound has a five-membered ring and is used similarly as a solvent and reagent in organic synthesis.
Methoxycyclohexane: With a six-membered ring, methoxycyclohexane is also used in organic synthesis and has similar solvent properties.
Cyclopentyl Methyl Ether: Known for its stability and low peroxide formation, it is an alternative to traditional ethers like tetrahydrofuran.
Properties
CAS No. |
42604-04-6 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
methoxycycloheptane |
InChI |
InChI=1S/C8H16O/c1-9-8-6-4-2-3-5-7-8/h8H,2-7H2,1H3 |
InChI Key |
QLAQTFNZWZHLFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















